4-Bromo-3-nitro-1H-pyrazole

Catalog No.
S667419
CAS No.
89717-64-6
M.F
C3H2BrN3O2
M. Wt
191.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-nitro-1H-pyrazole

CAS Number

89717-64-6

Product Name

4-Bromo-3-nitro-1H-pyrazole

IUPAC Name

4-bromo-5-nitro-1H-pyrazole

Molecular Formula

C3H2BrN3O2

Molecular Weight

191.97 g/mol

InChI

InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6)

InChI Key

WEQNDTYVEHMMMX-UHFFFAOYSA-N

SMILES

C1=NNC(=C1Br)[N+](=O)[O-]

Canonical SMILES

C1=NNC(=C1Br)[N+](=O)[O-]
  • Organic synthesis: The presence of a bromine and a nitro group on the pyrazole ring makes 4-Bromo-3-nitro-1H-pyrazole an attractive building block for organic synthesis. These functional groups can participate in various reactions, allowing for the creation of more complex molecules with desired properties.
  • Medicinal chemistry: Pyrazoles are a well-known class of heterocyclic compounds with diverse biological activities []. The introduction of a nitro group can further enhance the bioactivity of the molecule. Research on similar pyrazole derivatives has shown potential as anticonvulsants, anti-inflammatory agents, and antimicrobial agents [, ]. 4-Bromo-3-nitro-1H-pyrazole could be explored for similar applications, however, specific studies are yet to be reported.

4-Bromo-3-nitro-1H-pyrazole is an aromatic compound characterized by the presence of a bromine atom and a nitro group attached to a pyrazole ring. Its chemical formula is C3H2BrN3O2C_3H_2BrN_3O_2, and it has a molar mass of approximately 191.97 g/mol. The compound is notable for its crystalline structure, which has been studied using X-ray diffraction techniques, revealing a monoclinic crystal system with specific lattice parameters .

Typical of substituted pyrazoles. These include:

  • Nucleophilic substitutions: The bromine atom can be replaced by various nucleophiles, leading to derivatives with different functional groups.
  • Reduction reactions: The nitro group can be reduced to an amine or hydroxyl group under appropriate conditions.
  • Condensation reactions: It can react with aldehydes or ketones to form pyrazole derivatives through condensation.

These reactions make 4-Bromo-3-nitro-1H-pyrazole a versatile intermediate in organic synthesis.

The biological activity of 4-Bromo-3-nitro-1H-pyrazole has garnered interest due to its potential pharmacological properties. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial activities. Studies suggest that compounds with similar structures exhibit significant biological effects, including inhibition of certain enzymes and modulation of cellular pathways .

The synthesis of 4-Bromo-3-nitro-1H-pyrazole typically involves the following methods:

  • Nitration of Pyrazole: Starting from pyrazole, bromination can be achieved using brominating agents such as N-bromosuccinimide, followed by nitration using nitric acid.
  • Direct Halogenation: The compound can also be synthesized through direct halogenation of 3-nitropyrazole with bromine or brominating agents in suitable solvents.
  • Metal-Catalyzed Reactions: Recent advancements include the use of metal catalysts to facilitate the bromination and nitration processes in one-pot reactions .

4-Bromo-3-nitro-1H-pyrazole finds applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agriculture: Potential use in developing agrochemicals due to its biological activity.
  • Material Science: Utilized in the preparation of functional materials and coordination complexes.

Interaction studies involving 4-Bromo-3-nitro-1H-pyrazole focus on its binding affinities with biological targets. Research indicates that the compound may interact with specific enzymes and receptors, influencing various biochemical pathways. These interactions are essential for understanding its potential therapeutic roles and side effects .

Several compounds share structural similarities with 4-Bromo-3-nitro-1H-pyrazole, each exhibiting unique properties:

Compound NameCAS NumberSimilarity IndexKey Features
4-Bromo-5-methyl-3-nitro-1H-pyrazole70951-96-10.86Methyl substitution at position 5
4-Bromo-1-methyl-1H-pyrazol-3-amine146941-72-20.66Amine group at position 3
3-Nitro-1H-pyrazole-4-carbonitrile39205-87-30.59Different functional groups
3-Bromo-4-nitro-1H-pyrazole784193-37-9Similar structure but different substitution pattern
3-Bromo-1-methyl-4-nitro-1H-pyrazole89607-15-80.92Methyl substitution at position 1

These compounds highlight the diversity within the pyrazole family while underscoring the unique characteristics of 4-Bromo-3-nitro-1H-pyrazole, particularly its specific substituents which influence its chemical reactivity and biological activity .

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-3-nitro-1H-pyrazole

Dates

Modify: 2023-08-15

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